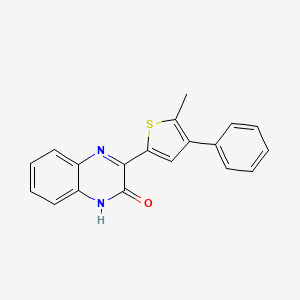
3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone
Vue d'ensemble
Description
3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone, also known as MEPTQX, is a synthetic compound that belongs to the class of quinoxalinone derivatives. This compound has attracted the attention of researchers due to its potential applications in various scientific research fields.
Applications De Recherche Scientifique
3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone has been found to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been reported to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. In drug discovery, this compound can be used as a lead compound to develop new drugs with improved efficacy and reduced side effects.
Mécanisme D'action
The exact mechanism of action of 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that it may act by modulating the activity of various signaling pathways in cells, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been shown to inhibit the activity of enzymes such as tyrosine kinases and topoisomerases, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. In addition, this compound has been found to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound also has a high degree of purity, which makes it suitable for use in various assays. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, this compound may have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone. One area of research could focus on elucidating the exact mechanism of action of this compound. This would involve studying the effects of this compound on various signaling pathways and enzymes in cells. Another area of research could focus on developing derivatives of this compound with improved efficacy and reduced toxicity. This would involve synthesizing and testing various analogs of this compound to identify compounds with better pharmacological properties. Finally, research could focus on testing the efficacy of this compound in animal models of various diseases, including cancer and neurodegenerative diseases. This would involve studying the effects of this compound on disease progression and survival in animal models.
Propriétés
IUPAC Name |
3-(5-methyl-4-phenylthiophen-2-yl)-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-12-14(13-7-3-2-4-8-13)11-17(23-12)18-19(22)21-16-10-6-5-9-15(16)20-18/h2-11H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGRGKXPONGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=NC3=CC=CC=C3NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



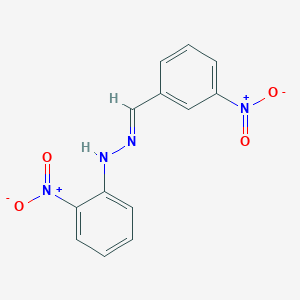
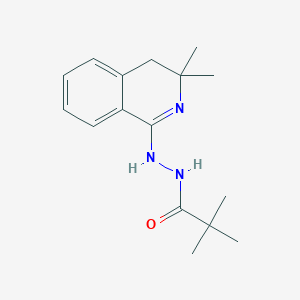
![3-bromo-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3835491.png)
![N-[2-(1-benzylpiperidin-2-yl)ethyl]acetamide](/img/structure/B3835492.png)



![4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3835533.png)
![2-ethoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3835539.png)
![1-[2-methoxy-5-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3835545.png)
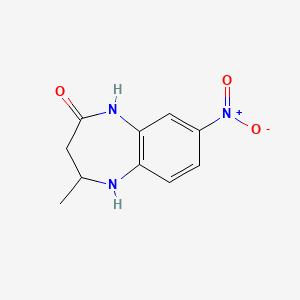
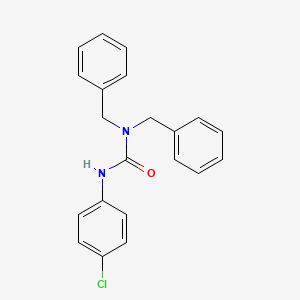
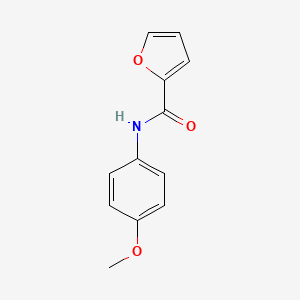
![N-{4-[2-(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethoxy]phenyl}propanamide](/img/structure/B3835587.png)